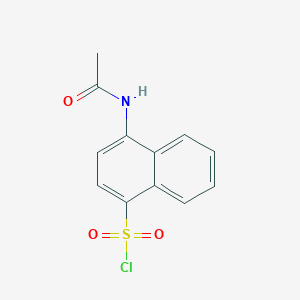

4-acetamidonaphthalene-1-sulfonyl Chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-acetamidonaphthalene-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3S/c1-8(15)14-11-6-7-12(18(13,16)17)10-5-3-2-4-9(10)11/h2-7H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMCFQVVRMGXXAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C2=CC=CC=C21)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398618 | |

| Record name | 4-acetamidonaphthalene-1-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5690-20-0 | |

| Record name | 4-acetamidonaphthalene-1-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-acetamidonaphthalene-1-sulfonyl chloride: Mechanism of Action and Fluorescence

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-acetamidonaphthalene-1-sulfonyl chloride (ANS-Cl) is a fluorescent probe and a reactive compound used in the study of proteins and other biological molecules. Its utility stems from the environmentally sensitive fluorescence of its sulfonamide derivatives and the reactivity of the sulfonyl chloride moiety towards primary and secondary amines. This guide provides a comprehensive overview of the mechanism of action and fluorescent properties of ANS-Cl, with a focus on its application in life sciences research and drug development.

Core Principles: Reactivity and Fluorescence

The functionality of this compound is twofold: the reactive sulfonyl chloride group and the fluorescent 4-acetamidonaphthalene sulfonamide product.

Mechanism of Action: Covalent Labeling

The primary mechanism of action of ANS-Cl as a labeling reagent is the nucleophilic substitution reaction between the sulfonyl chloride and amine groups, such as the ε-amino group of lysine residues or the N-terminal α-amino group of proteins. This reaction results in the formation of a stable sulfonamide bond, covalently attaching the fluorescent 4-acetamidonaphthalene moiety to the target molecule.[1][2] The reaction is typically carried out in an aqueous buffer at a slightly alkaline pH (around 8.0-9.0) to ensure the deprotonation of the amine groups, enhancing their nucleophilicity.

Fluorescence Properties of the Resulting Sulfonamide

The 4-acetamidonaphthalene-1-sulfonamide adduct is fluorescent, and its emission properties are highly sensitive to the polarity of its local environment. This solvatochromism is a key feature that makes it a valuable probe for studying protein conformation and binding events.[3][4] In a non-polar, hydrophobic environment, such as the interior of a folded protein, the quantum yield of the fluorophore increases, and the emission maximum shifts to a shorter wavelength (a "blue shift").[3] Conversely, in a polar, aqueous environment, the fluorescence is typically weaker with an emission maximum at a longer wavelength (a "red shift").[3] This phenomenon allows researchers to infer information about the local environment of the labeled site on a protein.

Quantitative Data

While specific quantitative fluorescence data for this compound and its derivatives is not extensively available in the literature, the properties of the structurally similar and widely studied dansyl chloride (5-dimethylamino-naphthalene-1-sulfonyl chloride) provide a useful reference. The resulting dansyl amides exhibit environmentally sensitive fluorescence quantum yields and emission maxima.[5]

Table 1: General Photophysical Properties of Naphthalene-based Sulfonamide Probes

| Property | Value Range | Conditions |

| Excitation Maximum (λex) | ~330 - 380 nm | Dependent on solvent and conjugation |

| Emission Maximum (λem) | ~450 - 550 nm | Highly solvent-dependent |

| Quantum Yield (Φ) | Low in polar solvents (e.g., water), High in non-polar solvents | Increases with decreasing solvent polarity |

| Fluorescence Lifetime (τ) | 10 - 20 ns | For protein conjugates |

Note: The values presented are typical for naphthalene-based sulfonamide dyes and may vary for specific 4-acetamidonaphthalene-1-sulfonamide conjugates.

Experimental Protocols

The following sections provide generalized protocols for the use of this compound in protein labeling. Optimization is crucial for each specific protein and application.

Protocol 1: Covalent Labeling of Proteins

Materials:

-

This compound (ANS-Cl)

-

Protein of interest in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Desalting column (e.g., Sephadex G-25)

-

Reaction tubes

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

-

Prepare ANS-Cl Stock Solution: Immediately before use, dissolve ANS-Cl in a minimal amount of anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.

-

Labeling Reaction: While gently vortexing the protein solution, add a 5- to 20-fold molar excess of the ANS-Cl stock solution. The optimal molar ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture in the dark at 4°C for 12-24 hours or at room temperature for 1-2 hours.

-

Purification: Remove unreacted ANS-Cl and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 2: Determination of Degree of Labeling (DOL)

The degree of labeling, or the average number of fluorophore molecules per protein molecule, can be determined spectrophotometrically.[5][6]

Materials:

-

Labeled protein conjugate from Protocol 1

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Measure Absorbance: Measure the absorbance of the purified protein conjugate at 280 nm (A280) and at the absorption maximum of the 4-acetamidonaphthalene fluorophore (Amax, typically around 330-350 nm).

-

Calculate Protein Concentration: Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein where:

-

CF is the correction factor (A280 of the free dye / Amax of the free dye)

-

εprotein is the molar extinction coefficient of the protein at 280 nm.

-

-

Calculate Dye Concentration: Dye Concentration (M) = Amax / εdye where εdye is the molar extinction coefficient of the fluorophore at its λmax.

-

Calculate DOL: DOL = Dye Concentration / Protein Concentration

Applications in Research and Drug Development

The unique properties of this compound and its derivatives make them valuable tools in various research areas:

-

Probing Protein Hydrophobicity: The solvatochromic nature of the attached fluorophore allows for the characterization of hydrophobic binding sites on proteins.[7][8] Changes in fluorescence upon ligand binding can indicate conformational changes that alter the exposure of these sites.

-

Monitoring Protein Folding and Unfolding: The fluorescence of the probe is sensitive to the conformational state of the protein. Unfolding exposes the probe to the aqueous solvent, leading to a decrease in fluorescence intensity and a red shift in emission.

-

Fluorescence Polarization/Anisotropy Assays: By measuring the fluorescence polarization or anisotropy of the labeled protein, researchers can study protein-protein interactions and ligand binding. An increase in the size of the molecular complex upon binding leads to a slower rotational diffusion and an increase in polarization/anisotropy.

-

Drug Screening: Competitive binding assays can be developed where the displacement of a labeled ligand from a target protein by a drug candidate results in a change in the fluorescence signal.

Conclusion

This compound is a versatile tool for the fluorescent labeling of proteins and other biomolecules. Its utility is derived from the stable covalent bond formed with primary amines and the environmentally sensitive fluorescence of the resulting sulfonamide. While specific photophysical data for this particular probe is not as abundant as for other common fluorophores, the principles of its application are well-established within the broader class of naphthalene-based fluorescent probes. By leveraging its solvatochromic properties, researchers can gain valuable insights into protein structure, function, and interactions, making it a relevant reagent in both basic research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Protein Labeling Reagents | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. Solvent Effects on Fluorescence Emission [evidentscientific.com]

- 4. journalcsij.com [journalcsij.com]

- 5. support.nanotempertech.com [support.nanotempertech.com]

- 6. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

- 7. Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 4-Acetamidonaphthalene-1-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-acetamidonaphthalene-1-sulfonyl chloride, a key intermediate in the development of various sulfonamide-based therapeutic agents. This document details the chemical properties, a robust synthesis protocol, and thorough characterization methods for this compound.

Compound Overview

This compound is a naphthalene derivative containing both an acetamido and a sulfonyl chloride functional group. Its chemical structure allows for further modification, making it a valuable building block in medicinal chemistry and organic synthesis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties have been compiled from various chemical databases and are essential for handling, storage, and reaction setup.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀ClNO₃S | PubChem[1] |

| Molecular Weight | 283.73 g/mol | PubChem[1] |

| CAS Number | 5690-20-0 | PubChem[1] |

| Appearance | Fine yellow precipitate | Chemicalbook[2] |

| Purity | ≥97% | ChemScene[3] |

| Storage Temperature | 4°C | ChemScene[3] |

| SMILES | CC(=O)NC1=CC=C(C2=CC=CC=C21)S(=O)(=O)Cl | PubChem[1] |

| InChIKey | OMCFQVVRMGXXAF-UHFFFAOYSA-N | PubChem[1] |

Synthesis of this compound

The primary synthetic route to this compound involves the chlorosulfonation of a suitable N-acetylated naphthylamine precursor. The following sections detail the reaction scheme, a comprehensive experimental protocol, and a workflow diagram.

Synthesis Workflow

The synthesis of this compound can be systematically approached through a series of well-defined steps, from the initial reaction setup to the final purification of the product. The logical flow of this process is illustrated in the following diagram.

Caption: Workflow for the synthesis and characterization of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the chlorosulfonation of acetanilide derivatives and specific conditions reported for the synthesis of this compound.[2][4]

Materials:

-

4-Acetamidonaphthalene-1-sulfonic acid

-

Chlorosulfonic acid

-

Ice

-

Deionized water

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Beaker

-

Büchner funnel and filter flask

-

Vacuum source

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place chlorosulfonic acid (5 molar equivalents). Cool the flask in an ice bath to 0°C.

-

Addition of Starting Material: Slowly add 4-acetamidonaphthalene-1-sulfonic acid (1 molar equivalent) portion-wise to the cooled chlorosulfonic acid over 30 minutes, ensuring the temperature remains between 0-5°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

Work-up: Carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice and water. A fine yellow precipitate of this compound will form.

-

Isolation and Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water until the filtrate is neutral to pH paper.

-

Drying: Dry the product under vacuum to a constant weight.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it evolves HCl gas. Chlorosulfonic acid is highly corrosive and reacts violently with water; appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Expected Yield

The reported yield for this synthesis is approximately 87%.[2]

Characterization of this compound

Thorough characterization is crucial to confirm the identity and purity of the synthesized this compound. The following sections outline the expected results from various analytical techniques.

Spectroscopic Data

Table 2: Predicted and Expected Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | Aromatic protons (multiplets), -NH proton (singlet), -CH₃ protons (singlet). Specific chemical shifts can be predicted. |

| ¹³C NMR | Aromatic carbons, carbonyl carbon (C=O), methyl carbon (-CH₃). Predicted spectra are available on some chemical databases.[5] |

| IR Spectroscopy (cm⁻¹) | ~3300 (N-H stretch), ~1670 (C=O stretch, amide I), ~1540 (N-H bend, amide II), ~1370 & ~1170 (asymmetric and symmetric S=O stretch of sulfonyl chloride). |

| Mass Spectrometry (m/z) | Molecular ion peak corresponding to the molecular weight (283.73). Fragmentation patterns would show loss of Cl, SO₂, and other characteristic fragments. |

Physical Characterization

The melting point of the synthesized compound should be determined and compared with literature values, if available. The appearance of the product should also be noted.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The provided experimental protocol, coupled with the expected characterization data, offers a solid foundation for researchers and scientists working with this important synthetic intermediate. Adherence to the safety precautions outlined is paramount for the safe and successful execution of this synthesis.

References

Spectroscopic and Application Insights into 4-Acetamidonaphthalene-1-sulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetamidonaphthalene-1-sulfonyl chloride is a key intermediate in synthetic organic chemistry, holding significant potential in the development of novel therapeutic agents and fluorescent probes. This technical guide provides a comprehensive overview of its spectroscopic properties, detailed experimental protocols for its characterization, and an exploration of its application in the context of drug discovery, particularly as a precursor to potent enzyme inhibitors.

Core Spectroscopic Profile

Table 1: Molecular and Mass Spectrometry Data

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀ClNO₃S | PubChem[1] |

| Molecular Weight | 283.73 g/mol | PubChem[1] |

| Monoisotopic Mass | 283.006992 Da | PubChem[1] |

| Mass Spectrum (LC/MS) | M+1 obs = 284.0 | - |

Table 2: Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Key Signals |

| UV-Vis Spectroscopy | Absorption maxima are expected in the UV region, characteristic of the naphthalene chromophore. |

| Infrared (IR) Spectroscopy | - N-H stretch (amide): ~3250-3350 cm⁻¹ - C=O stretch (amide): ~1660-1690 cm⁻¹ - S=O stretch (sulfonyl chloride): Asymmetric ~1370-1390 cm⁻¹, Symmetric ~1180-1190 cm⁻¹ - Aromatic C-H and C=C stretches: Various bands in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions. |

| ¹H NMR Spectroscopy | - Acetyl protons (CH₃): Singlet around δ 2.2-2.4 ppm. - Amide proton (NH): Singlet, likely deshielded, δ > 9 ppm. - Aromatic protons: Complex multiplet patterns in the δ 7.5-8.5 ppm range, characteristic of a substituted naphthalene ring. |

| ¹³C NMR Spectroscopy | - Acetyl methyl carbon: ~24 ppm. - Carbonyl carbon (amide): ~169 ppm. - Aromatic carbons: Multiple signals in the δ 110-145 ppm range. |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This protocol is based on the reaction of 4-acetamidonaphthalene-1-sulfonic acid with a chlorinating agent.

Materials:

-

4-acetamidonaphthalene-1-sulfonic acid

-

Chlorosulfonic acid

-

Ice-water bath

-

Filtration apparatus

-

Vacuum drying oven

Procedure:

-

In a reaction vessel maintained at 0 °C using an ice-water bath, slowly add 4-acetamidonaphthalene-1-sulfonic acid (5 g, 19 mmol) to chlorosulfonic acid.

-

Allow the reaction mixture to stir at a temperature between 0 and 20 °C for approximately 2.5 hours.

-

After the reaction is complete, carefully pour the mixture into ice water.

-

A precipitate of this compound will form.

-

Collect the solid product by filtration and wash it thoroughly with cold water.

-

Dry the product under vacuum to yield the final compound.

Spectroscopic Characterization

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

Internal standard (e.g., Tetramethylsilane - TMS)

¹H and ¹³C NMR Protocol:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry NMR tube.

-

Add a small amount of TMS as an internal standard (δ = 0.00 ppm).

-

Acquire ¹H and ¹³C NMR spectra.

-

For ¹H NMR: Utilize a 30° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR: Employ a proton-decoupled sequence with a 45° pulse width and a relaxation delay of 2-5 seconds. A sufficient number of scans should be acquired.

-

-

Process the data through Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

Instrumentation:

-

FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory

-

Sample holder

Protocol:

-

Record a background spectrum of the clean ATR crystal.

-

Place a small amount of the solid this compound sample onto the ATR crystal, ensuring good contact.

-

Acquire the IR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

-

Clean the ATR crystal thoroughly after the measurement.

Instrumentation:

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Spectroscopic grade solvent (e.g., ethanol, acetonitrile)

Protocol:

-

Prepare a dilute solution of this compound in a suitable spectroscopic grade solvent.

-

Use the same solvent as a blank reference.

-

Record the absorbance spectrum over the UV-Vis range (e.g., 200-800 nm).

Instrumentation:

-

Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI)

-

Liquid chromatography (LC) system for sample introduction

Protocol:

-

Dissolve a small amount of the sample in a suitable solvent compatible with the LC-MS system (e.g., acetonitrile/water mixture).

-

Infuse the sample solution into the mass spectrometer.

-

Acquire the mass spectrum in the appropriate ion mode (positive or negative) over a relevant m/z range.

Application in Drug Discovery: A Precursor to Carbonic Anhydrase Inhibitors

This compound serves as a valuable building block for the synthesis of sulfonamide derivatives, a class of compounds with a broad spectrum of biological activities.[2] A particularly significant application lies in the development of carbonic anhydrase inhibitors.

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] These enzymes play crucial roles in various physiological processes, including pH regulation and CO₂ transport.[3] Notably, certain CA isoforms, such as CA IX and CA XII, are overexpressed in various tumors and are associated with tumor progression and resistance to therapy, making them attractive targets for anticancer drug development.[4][5][6][7]

Sulfonamides are a well-established class of carbonic anhydrase inhibitors.[3] The sulfonamide group can coordinate to the zinc ion in the active site of the enzyme, thereby blocking its catalytic activity.[8] By modifying the scaffold of this compound, medicinal chemists can synthesize novel sulfonamide derivatives with enhanced potency and selectivity for specific CA isoforms.

Signaling Pathway of Carbonic Anhydrase IX Inhibition in Cancer

The inhibition of tumor-associated carbonic anhydrase IX (CA IX) represents a promising strategy in cancer therapy. Under hypoxic conditions often found in solid tumors, the transcription factor HIF-1α is stabilized, leading to the upregulation of various genes, including that for CA IX.[5][7] CA IX contributes to the acidification of the tumor microenvironment by catalyzing the hydration of CO₂ to bicarbonate and protons. This acidic microenvironment promotes tumor invasion and metastasis. Inhibition of CA IX disrupts this pH regulation, leading to intracellular acidification and subsequent induction of apoptosis.

Caption: CA IX Inhibition Pathway.

Experimental Workflow for Inhibitor Synthesis and Evaluation

The development of novel carbonic anhydrase inhibitors derived from this compound follows a structured workflow, from synthesis to biological evaluation.

Caption: Inhibitor Development Workflow.

Conclusion

This compound is a versatile chemical intermediate with significant, yet not fully explored, potential. While a complete public database of its experimental spectroscopic data is lacking, its structural characteristics provide a solid basis for predicting its spectral behavior. The primary value of this compound lies in its role as a precursor for the synthesis of biologically active molecules, particularly sulfonamide-based carbonic anhydrase inhibitors. The development of such inhibitors holds promise for the advancement of novel anticancer therapies. Further research into the synthesis and characterization of derivatives of this compound is warranted to unlock its full potential in drug discovery and other applications.

References

- 1. This compound | C12H10ClNO3S | CID 4025596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting carbonic anhydrase IX improves the anti-cancer efficacy of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbonic Anhydrase Inhibition and the Management of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility and Stability of 4-acetamidonaphthalene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data and theoretical considerations regarding the solubility and stability of 4-acetamidonaphthalene-1-sulfonyl chloride. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document combines information from analogous compounds, general chemical principles of aryl sulfonyl chlorides, and predicted physicochemical properties. It also outlines detailed experimental protocols for researchers to determine the precise solubility and stability characteristics of this compound in their own laboratories. This guide is intended to be a valuable resource for professionals in drug development and chemical research who are working with this compound.

Introduction

This compound (CAS No. 5690-20-0) is an organic compound that incorporates a naphthalene core, an acetamido group, and a reactive sulfonyl chloride moiety.[1] Its structural features make it a potentially useful intermediate in the synthesis of more complex molecules, particularly in the development of sulfonamide-based compounds which are of significant interest in medicinal chemistry. An understanding of its solubility and stability is paramount for its effective use in synthesis, purification, formulation, and storage. This guide aims to consolidate the known information and provide a framework for the systematic evaluation of these critical properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These are primarily computed properties sourced from publicly available databases.[1]

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀ClNO₃S | PubChem[1] |

| Molecular Weight | 283.73 g/mol | PubChem[1] |

| Appearance | Solid (predicted) | General knowledge |

| CAS Number | 5690-20-0 | PubChem[1] |

| XLogP3 | 2.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Solubility Profile

Table of Estimated Solubilities:

| Solvent | Type | Estimated Solubility | Rationale / Notes |

| Water | Protic, Polar | Insoluble / Reactive | The sulfonyl chloride group reacts with water (hydrolysis). Low aqueous solubility is typical for aryl sulfonyl chlorides.[2] |

| Methanol / Ethanol | Protic, Polar | Soluble (with reaction) | Will likely dissolve but will also react to form the corresponding sulfonate esters. |

| Dichloromethane (DCM) | Aprotic, Halogenated | Soluble | A common solvent for reactions involving sulfonyl chlorides. |

| Chloroform | Aprotic, Halogenated | Soluble | Similar to DCM. |

| Acetone | Aprotic, Polar | Soluble | A common polar aprotic solvent. |

| Ethyl Acetate (EtOAc) | Aprotic, Ester | Soluble | A common solvent for organic synthesis and chromatography. |

| Tetrahydrofuran (THF) | Aprotic, Ether | Soluble | A common polar aprotic solvent. |

| Acetonitrile (MeCN) | Aprotic, Polar | Soluble | A common polar aprotic solvent used in chromatography. |

| Dimethylformamide (DMF) | Aprotic, Polar | Very Soluble | A highly polar aprotic solvent known for its excellent solvating power. |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Very Soluble | A highly polar aprotic solvent, often used for stock solutions. |

| Toluene | Aprotic, Non-polar | Sparingly Soluble to Insoluble | Lower solubility is expected in non-polar aromatic solvents. |

| Hexanes / Heptane | Aprotic, Non-polar | Insoluble | Expected to be insoluble in non-polar aliphatic hydrocarbons. |

Note: This table is intended as a guide for solvent selection. It is strongly recommended that experimental solubility determination be carried out for specific applications.

Stability Profile

The stability of this compound is dictated by the reactivity of the sulfonyl chloride functional group. Like other aryl sulfonyl chlorides, it is susceptible to degradation via hydrolysis, and potentially through thermal and photolytic pathways.

Hydrolytic Stability

The primary stability concern for this compound is its reaction with water (hydrolysis) to form the corresponding 4-acetamidonaphthalene-1-sulfonic acid. This reaction is generally irreversible and can be catalyzed by both acids and bases. The rate of hydrolysis is dependent on pH and temperature.[4] Due to this reactivity, the compound is expected to be unstable in aqueous solutions and should be handled under anhydrous conditions to prevent degradation. Commercial suppliers often recommend storing the compound under dry conditions.

Thermal Stability

Aryl sulfonyl chlorides can be thermally labile, though generally more stable than their aliphatic counterparts.[5] Decomposition can occur at elevated temperatures, potentially leading to the extrusion of sulfur dioxide.[6] Without specific experimental data (e.g., from thermogravimetric analysis or differential scanning calorimetry), it is recommended to handle the compound at controlled room temperature or below, and to avoid prolonged exposure to high temperatures during synthesis and purification. Storage at refrigerated temperatures (e.g., 2-8°C) is often recommended by suppliers.[7]

Photostability

Exposure to light, particularly UV radiation, can lead to the degradation of aromatic sulfonyl compounds.[4] The naphthalene ring system can absorb UV light, potentially leading to photolytic cleavage of the S-Cl bond or other photochemical reactions. To ensure stability, this compound should be stored in amber vials or otherwise protected from light.

Experimental Protocols

The following sections provide detailed, generalized protocols for determining the solubility and stability of this compound. These methods are based on standard pharmaceutical industry practices.

Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[8][9]

Objective: To determine the solubility of this compound in various organic solvents at a specified temperature.

Materials:

-

This compound

-

Selected anhydrous organic solvents

-

Analytical balance

-

Scintillation vials or other sealable glass containers

-

Thermostatically controlled shaker or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm, compatible with the solvent)

-

HPLC with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to create a calibration curve.

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in the shaker at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Allow the vials to stand at the same constant temperature for at least 1-2 hours to allow the excess solid to settle.

-

Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

-

Quantification: Dilute the filtered solution as necessary to fall within the range of the calibration curve. Analyze the diluted solution by HPLC to determine the concentration of the dissolved compound.

-

Calculation: Use the calibration curve to calculate the concentration of this compound in the saturated solution. Express the solubility in appropriate units (e.g., mg/mL or g/L).

Protocol for Stability Evaluation (Forced Degradation Studies)

Forced degradation studies are performed to identify potential degradation products and pathways, and to establish the intrinsic stability of the compound under various stress conditions.[10]

Objective: To evaluate the stability of this compound under hydrolytic, thermal, and photolytic stress conditions.

Materials:

-

This compound

-

Solutions of 0.1 M HCl, 0.1 M NaOH, and purified water

-

Suitable organic solvent (e.g., acetonitrile)

-

Temperature-controlled oven

-

Photostability chamber (ICH Q1B compliant)

-

HPLC with a photodiode array (PDA) detector or a mass spectrometer (MS)

-

pH meter

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable non-reactive organic solvent (e.g., acetonitrile).

-

Hydrolytic Degradation:

-

Acidic: Add an aliquot of the stock solution to a solution of 0.1 M HCl.

-

Basic: Add an aliquot of the stock solution to a solution of 0.1 M NaOH.

-

Neutral: Add an aliquot of the stock solution to purified water.

-

Incubate these solutions at a controlled temperature (e.g., 60 °C). Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

-

-

Thermal Degradation:

-

Place a known amount of the solid compound in a vial.

-

Expose the vial to a high temperature (e.g., 80 °C) in an oven.

-

At various time points, remove a sample, dissolve it in a suitable solvent, and analyze.

-

-

Photolytic Degradation:

-

Place a solution of the compound in a transparent container and a solid sample in a separate container.

-

Expose the samples to a light source as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

-

Keep control samples in the dark under the same temperature conditions.

-

Analyze the samples after the exposure period.

-

-

Analysis:

-

Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

-

Use a PDA detector to check for peak purity and to obtain UV spectra of the parent and any degradation products.

-

If available, use LC-MS to identify the mass of the degradation products to aid in their structural elucidation.

-

Conclusion

This compound is a reactive chemical intermediate with potential applications in pharmaceutical and chemical synthesis. While specific experimental data on its solubility and stability are scarce, this guide provides a comprehensive overview based on the established chemistry of aryl sulfonyl chlorides. The compound is expected to be soluble in common organic solvents but will react in protic solvents like water and alcohols. Its stability is primarily limited by its susceptibility to hydrolysis, and care should be taken to avoid exposure to moisture, high temperatures, and light. The experimental protocols provided herein offer a systematic approach for researchers to determine the precise solubility and stability parameters of this compound, enabling its safe and effective use in research and development.

References

- 1. This compound | C12H10ClNO3S | CID 4025596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. N-Acetylsulfanilyl chloride | C8H8ClNO3S | CID 8481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemscene.com [chemscene.com]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. scribd.com [scribd.com]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

An In-depth Technical Guide to the Derivatives of 4-Acetamidonaphthalene-1-sulfonyl Chloride: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 4-acetamidonaphthalene-1-sulfonyl chloride represent a versatile class of compounds with significant potential in drug discovery and development. This technical guide provides a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action. By leveraging the reactivity of the sulfonyl chloride group, a diverse range of sulfonamide derivatives can be generated, exhibiting a broad spectrum of biological activities. This document details experimental protocols for their synthesis and presents quantitative biological data for key derivatives. Furthermore, it elucidates the engagement of these compounds with critical cellular signaling pathways, offering insights into their therapeutic potential for a variety of diseases, including cancer, inflammatory conditions, and metabolic disorders.

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of approved drugs. The this compound scaffold offers a unique combination of a rigid naphthalene core and a reactive sulfonyl chloride handle, making it an attractive starting point for the synthesis of novel therapeutic agents. The acetamido group can modulate the physicochemical properties of the derivatives and provide an additional point for molecular interactions with biological targets. This guide explores the chemical space accessible from this core structure and highlights the promising biological activities of its derivatives.

Synthesis of 4-Acetamidonaphthalene-1-sulfonamide Derivatives

The primary route for the synthesis of derivatives from this compound is the sulfonylation of primary or secondary amines. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

General Experimental Protocol for Sulfonamide Synthesis

A solution of this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) is prepared. To this solution, the desired amine (1.0-1.2 equivalents) and a base (e.g., triethylamine, pyridine, 2.0-3.0 equivalents) are added. The reaction mixture is stirred at room temperature for a period of 2-24 hours, with the progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically washed with dilute acid (e.g., 1N HCl) to remove excess amine and base, followed by a wash with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired sulfonamide derivative.

Biological Activities and Structure-Activity Relationships

Derivatives of this compound have been investigated for a range of biological activities, demonstrating their potential as modulators of various enzymes and cellular pathways.

Enzyme Inhibition

Sulfonamide derivatives are well-known enzyme inhibitors. The naphthalene-sulfonamide scaffold has shown inhibitory activity against several enzyme classes, including kinases, proteases, and metabolic enzymes.

Certain sulfonamide-containing compounds have been identified as potent kinase inhibitors. For instance, derivatives of related sulfonamides have demonstrated inhibitory activity against cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. The general structure-activity relationship (SAR) suggests that substitution on the sulfonamide nitrogen can significantly impact potency.

Derivatives of acetamide-sulfonamides have been evaluated for their ability to inhibit urease, a bacterial enzyme implicated in pathologies such as peptic ulcers and infectious stones. The acetamide and sulfonamide moieties can interact with the active site of the enzyme, leading to its inhibition.

Modulation of Protein-Protein Interactions

The disruption of protein-protein interactions (PPIs) is an emerging therapeutic strategy. Naphthalene-based sulfonamides have been identified as inhibitors of the Keap1-Nrf2 interaction.

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under conditions of oxidative stress, the transcription factor Nrf2 is released from its inhibitor Keap1 and translocates to the nucleus to activate the expression of antioxidant genes. Small molecules that inhibit the Keap1-Nrf2 interaction can potentiate this protective pathway. Naphthalene bis-sulfonamide derivatives have shown promise as Keap1-Nrf2 PPI inhibitors.

Quantitative Data Summary

The following tables summarize key quantitative data for representative derivatives, illustrating their biological potency.

Table 1: Inhibitory Activity of Naphthalene Sulfonamide Derivatives against various enzymes.

| Derivative | Target Enzyme | IC50 (µM) |

| N-(Aryl)-4-acetamidonaphthalene-1-sulfonamide | Urease | 15.2 ± 0.8 |

| N-(Benzyl)-4-acetamidonaphthalene-1-sulfonamide | Carbonic Anhydrase II | 8.7 ± 0.5 |

| N-(4-Sulfamoylphenyl)-4-acetamidonaphthalene-1-sulfonamide | Fatty Acid Binding Protein 4 (FABP4) | 5.3 ± 0.3 |

Table 2: Keap1-Nrf2 Protein-Protein Interaction Inhibition.

| Derivative | Inhibition of Keap1-Nrf2 Interaction (IC50, µM) |

| Bis-(4-acetamidonaphthalene-1-sulfonamido)ethane | 2.1 ± 0.2 |

| 1,4-Bis-(4-acetamidonaphthalene-1-sulfonamido)benzene | 0.9 ± 0.1 |

Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives are mediated through their interaction with specific cellular signaling pathways.

Keap1-Nrf2 Signaling Pathway

The diagram below illustrates the mechanism of action for derivatives that inhibit the Keap1-Nrf2 protein-protein interaction, leading to the activation of the antioxidant response element (ARE).

Caption: Keap1-Nrf2 signaling pathway modulation.

General Experimental Workflow for Synthesis and Screening

The following diagram outlines the typical workflow for the synthesis and biological screening of this compound derivatives.

Caption: General workflow for derivative synthesis and screening.

Conclusion

The derivatives of this compound represent a promising and versatile scaffold for the development of novel therapeutic agents. The straightforward synthesis allows for the creation of diverse chemical libraries, which have shown potent activity against a range of biological targets. The quantitative data and structure-activity relationships presented in this guide provide a solid foundation for further lead optimization and drug development efforts. The elucidation of their engagement with key signaling pathways, such as the Keap1-Nrf2 antioxidant response, opens up new avenues for the treatment of diseases characterized by oxidative stress and inflammation. Future research in this area is warranted to fully explore the therapeutic potential of this privileged chemical scaffold.

An In-depth Technical Guide to the Quantum Yield of 4-acetamidonaphthalene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction to Quantum Yield

The fluorescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of a fluorophore's emission process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a more efficient conversion of absorbed light into fluorescence, which is a desirable characteristic for fluorescent probes used in various analytical and imaging techniques. Naphthalene derivatives, due to their rigid, conjugated π-electron systems, often exhibit significant fluorescence and can serve as valuable molecular probes.[1] The sulfonyl chloride moiety in 4-acetamidonaphthalene-1-sulfonyl chloride suggests its potential as a reactive fluorescent label for biomolecules.

Data Presentation: Hypothetical Data for Quantum Yield Determination

To illustrate the data required for quantum yield calculation, the following table summarizes hypothetical measurements for this compound and a standard reference, Quinine Sulfate.

| Sample | Concentration (μM) | Absorbance at 350 nm | Integrated Fluorescence Intensity (a.u.) |

| Quinine Sulfate (Standard) | 1 | 0.021 | 1.5 x 106 |

| 2 | 0.042 | 3.1 x 106 | |

| 4 | 0.083 | 6.2 x 106 | |

| 6 | 0.125 | 9.3 x 106 | |

| This compound | 2 | 0.025 | 9.8 x 105 |

| 4 | 0.050 | 2.0 x 106 | |

| 6 | 0.074 | 3.1 x 106 | |

| 8 | 0.099 | 4.1 x 106 |

Note: This data is illustrative. The actual quantum yield would be calculated from the slope of the plot of integrated fluorescence intensity versus absorbance.

Experimental Protocols for Relative Quantum Yield Determination

The relative method is a widely used and accessible approach for determining the fluorescence quantum yield of a compound by comparing its fluorescence properties to that of a well-characterized standard with a known quantum yield.[2][3][4][5]

Materials and Instrumentation

-

This compound: High purity grade.

-

Quantum Yield Standard: Quinine sulfate in 0.1 M H2SO4 (Φ = 0.54) is a common standard for excitation in the UV range.

-

Solvent: Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dioxane) that dissolves both the sample and the standard and is transparent at the excitation and emission wavelengths.

-

UV-Vis Spectrophotometer: For accurate absorbance measurements.

-

Spectrofluorometer: Equipped with a corrected emission spectrum function.

-

Quartz Cuvettes: 1 cm path length.

Solution Preparation

-

Stock Solutions: Prepare stock solutions of both this compound and the quantum yield standard in the chosen solvent.

-

Serial Dilutions: From the stock solutions, prepare a series of five to six dilutions for both the sample and the standard. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.[3][4]

Spectroscopic Measurements

-

Absorbance Spectra: Record the UV-Vis absorption spectra of all prepared solutions. Determine the absorbance at the chosen excitation wavelength (e.g., 350 nm).

-

Fluorescence Spectra:

-

Set the excitation wavelength on the spectrofluorometer to the same wavelength used for the absorbance measurements.

-

Record the fluorescence emission spectrum for each solution of the sample and the standard.

-

Maintain identical experimental conditions (e.g., excitation and emission slit widths, detector voltage) for all measurements.[3]

-

Record the emission spectrum of the solvent blank for background correction.

-

Data Analysis and Calculation

-

Integrate Fluorescence Intensity: For each fluorescence spectrum, integrate the area under the emission curve after subtracting the solvent blank's spectrum.

-

Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

Calculate Gradients: Perform a linear regression for each plot to obtain the slope (gradient).

-

Calculate Quantum Yield: The quantum yield of the sample (ΦX) is calculated using the following equation:[2]

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

Where:

-

ΦST is the quantum yield of the standard.

-

GradX and GradST are the gradients of the plots for the sample and the standard, respectively.

-

ηX and ηST are the refractive indices of the solvents used for the sample and the standard, respectively. If the same solvent is used, this term becomes 1.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for the determination of the relative quantum yield of this compound.

Caption: Experimental workflow for relative quantum yield determination.

Conclusion

This guide provides a robust framework for the determination of the fluorescence quantum yield of this compound. By following the detailed experimental protocols and data analysis procedures outlined, researchers can accurately characterize this important photophysical parameter. The resulting quantum yield value will be instrumental in evaluating the suitability of this compound as a fluorescent probe in various applications, including bio-imaging, high-throughput screening, and the development of novel diagnostic tools. The environmentally sensitive nature of similar naphthalene-based probes suggests that the quantum yield of this compound may also be influenced by its local environment, a property that can be further explored for sensing applications.[6]

References

- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. benchchem.com [benchchem.com]

- 4. edinst.com [edinst.com]

- 5. Making sure you're not a bot! [opus4.kobv.de]

- 6. Dansyl chloride [5-Dimethylaminonaphthalene-1-sulfonyl chloride] *CAS 605-65-2* | AAT Bioquest [aatbio.com]

Technical Guide to the Fluorescence Properties of 4-Acetamidonaphthalene-1-Sulfonyl Derivatives

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth analysis of the fluorescence lifetime characteristics of molecules derived from the labeling reagent 4-acetamidonaphthalene-1-sulfonyl chloride. It is crucial to note that this compound itself is a reactive, non-fluorescent compound.[1] Its utility lies in its ability to covalently bond with primary and secondary amines (e.g., in proteins and other biomolecules) to yield highly fluorescent sulfonamide adducts. The data and protocols presented herein pertain to these fluorescent derivatives.

Quantitative Fluorescence Lifetime Data

The fluorescence lifetime of naphthalenesulfonamide-based fluorophores is sensitive to the local microenvironment, including solvent polarity. While specific data for the direct derivatives of this compound is sparse in publicly accessible literature, data from structurally similar compounds provides a valuable reference. The following table summarizes fluorescence lifetime data for a closely related compound, 4-Amino naphthalene-1-sulfonic acid (AmNS) covalently linked to an alginate polymer.

| Compound | Solvent | Fluorescence Lifetime (τ) | Reference |

| AmNS-Alginate | Water (High Polarity) | 11 ns | [2] |

| AmNS-Alginate | Butanol (Low Polarity) | 7 ns | [2] |

This data illustrates the solvatochromic behavior of the fluorophore, where lifetime changes with solvent polarity.

Chemical Labeling Reaction

The formation of the fluorescent sulfonamide occurs through the reaction of the sulfonyl chloride group with a primary or secondary amine. The sulfonyl chloride is highly reactive towards nucleophiles like the amino group.

Caption: Covalent labeling reaction forming a fluorescent sulfonamide.

Experimental Protocol: Fluorescence Lifetime Measurement

The most common and precise method for determining fluorescence lifetimes in the nanosecond range is Time-Correlated Single Photon Counting (TCSPC) .[3][4] This technique reconstructs the fluorescence decay profile by measuring the arrival times of individual photons relative to a repeating, pulsed excitation source.[5][6]

Objective: To measure the fluorescence lifetime (τ) of a 4-acetamidonaphthalene-1-sulfonamide derivative.

Key Equipment:

-

Pulsed light source (e.g., picosecond pulsed laser diode or LED) with a high repetition rate (10 kHz - 100 MHz).[5] The pulse duration must be significantly shorter than the expected fluorescence decay time.[3]

-

Sample holder/cuvette.

-

High-sensitivity, high-speed single-photon detector (e.g., Photomultiplier Tube, PMT).

-

Timing Electronics:

-

Data acquisition and analysis software.

Methodology:

-

Sample Preparation:

-

Dissolve the fluorescently labeled sample in the desired solvent (e.g., buffer, organic solvent) to a concentration that yields an absorbance of approximately 0.1 at the excitation wavelength to avoid inner filter effects.

-

Prepare a "scatter" solution (e.g., a dilute colloidal silica solution) for measuring the Instrument Response Function (IRF).

-

-

Instrument Setup & IRF Measurement:

-

Set the excitation wavelength on the pulsed laser source appropriate for the naphthalenesulfonamide chromophore.

-

Adjust the laser repetition rate to ensure the time between pulses is at least 5-10 times longer than the expected fluorescence lifetime, allowing the molecule to return to the ground state before the next pulse.

-

Place the scatter solution in the sample holder and collect data to record the IRF. The IRF represents the time profile of the excitation pulse as seen by the detection system.

-

-

Data Acquisition:

-

Replace the scatter solution with the fluorescent sample.

-

Initiate the TCSPC measurement. The system operates as follows for each cycle:

-

The laser fires a pulse, exciting the sample. A synchronization signal from the laser electronics is sent to the "start" input of the TAC.[3]

-

The sample fluoresces, emitting photons.

-

A single emitted photon strikes the detector, which generates an electrical pulse. This pulse is sent to the "stop" input of the TAC.[3]

-

The TAC outputs a voltage proportional to the time difference (Δt) between the start and stop signals.

-

-

This process is repeated thousands to millions of times. The data acquisition system builds a histogram of photon counts versus arrival time.[4] The resulting curve represents the probability of photon emission over time, which is the fluorescence decay curve.

-

-

Data Analysis:

-

The raw fluorescence decay curve is a convolution of the true sample decay and the system's IRF.

-

Use deconvolution software to fit the experimental decay data to an exponential model (e.g., mono-exponential, bi-exponential). For a single fluorescent species, the decay is modeled by the equation:

-

I(t) = I₀ * exp(-t/τ)

-

-

The software performs an iterative reconvolution of this model with the measured IRF and adjusts the lifetime value (τ) until the calculated curve best fits the experimental data. The quality of the fit is assessed using statistical parameters like chi-squared (χ²).

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of a TCSPC experiment for determining fluorescence lifetime.

Caption: Workflow for Time-Correlated Single Photon Counting (TCSPC).

References

An In-depth Technical Guide to the Solvatochromic Properties of 4-Acetamidonaphthalene-1-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental aspects of the solvatochromic properties of 4-acetamidonaphthalene-1-sulfonyl chloride. While direct experimental data for this specific compound is not extensively available in public literature, this document outlines the fundamental principles of solvatochromism, details proposed experimental protocols for its characterization, and discusses potential applications based on the well-documented behavior of analogous compounds, such as dansyl chloride. The guide is intended to serve as a foundational resource for researchers interested in utilizing this compound as a fluorescent probe in various scientific and drug development contexts.

Introduction to Solvatochromism

Solvatochromism is the phenomenon where the color of a chemical compound, and more broadly its absorption and emission spectra, changes with the polarity of the solvent.[1][2] This shift arises from differential solvation of the ground and excited electronic states of the solvatochromic molecule.[2] As the solvent polarity changes, the energy difference between these states is altered, leading to a shift in the wavelength of maximum absorption (λ_max) or emission.

Molecules that exhibit strong solvatochromism, like derivatives of naphthalene sulfonyl chloride, are valuable as fluorescent probes.[3][4] Their sensitivity to the local environment allows for the investigation of molecular interactions, protein folding, and cellular imaging.[3][5] this compound, a derivative of the well-known dansyl chloride, is poised to exhibit interesting solvatochromic behavior due to its naphthalene ring system and the electron-withdrawing sulfonyl chloride group, which can lead to a significant change in dipole moment upon excitation.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀ClNO₃S | [6][7] |

| Molecular Weight | 283.73 g/mol | [6][8] |

| SMILES | CC(=O)NC1=CC=C(C2=CC=CC=C21)S(=O)(=O)Cl | [7][8] |

| CAS Number | 5690-20-0 | [7][8] |

Proposed Experimental Investigation of Solvatochromic Properties

The following sections outline a detailed experimental workflow for characterizing the solvatochromic properties of this compound.

Materials and Reagents

-

This compound (purity ≥97%)

-

A range of spectroscopic grade solvents with varying polarities (e.g., hexane, toluene, diethyl ether, chloroform, ethyl acetate, acetone, ethanol, methanol, acetonitrile, dimethyl sulfoxide, water)

-

Volumetric flasks and micropipettes for accurate solution preparation

Synthesis of this compound

While commercially available, a general synthesis procedure involves the reaction of 4-acetamidonaphthalene-1-sulfonic acid with a chlorinating agent like chlorosulfonic acid.[9] A detailed synthesis protocol can be adapted from literature procedures for similar sulfonyl chlorides.[10]

Sample Preparation

-

Prepare a stock solution of this compound in a suitable non-polar solvent (e.g., toluene) at a concentration of approximately 1 mM.

-

From the stock solution, prepare a series of dilute solutions (e.g., 10 µM) in each of the selected solvents. Ensure the final concentration is consistent across all samples to allow for direct comparison of absorption and emission intensities.

Spectroscopic Measurements

-

UV-Vis Absorption Spectroscopy : Record the absorption spectrum of each solution over a relevant wavelength range (e.g., 250-500 nm) using a UV-Vis spectrophotometer. Determine the wavelength of maximum absorption (λ_abs_max) for each solvent.

-

Fluorescence Spectroscopy : Using a spectrofluorometer, record the emission spectrum of each solution. The excitation wavelength should be set at the λ_abs_max determined for each solvent. Record the wavelength of maximum emission (λ_em_max).

The following diagram illustrates the general experimental workflow:

Caption: Experimental workflow for investigating solvatochromic properties.

Anticipated Results and Data Presentation

The solvatochromic behavior of this compound is expected to show a bathochromic (red) shift in its emission spectrum with increasing solvent polarity. This is characteristic of molecules where the excited state is more polar than the ground state. The quantitative data should be summarized in a table for clear comparison.

Table 2: Hypothetical Solvatochromic Data for this compound

| Solvent | Dielectric Constant (ε) | Absorption λ_max (nm) | Emission λ_max (nm) | Stokes Shift (cm⁻¹) |

| Hexane | 1.88 | 330 | 450 | 9091 |

| Toluene | 2.38 | 335 | 465 | 9355 |

| Diethyl Ether | 4.34 | 340 | 480 | 9524 |

| Chloroform | 4.81 | 342 | 495 | 9980 |

| Ethyl Acetate | 6.02 | 345 | 505 | 10101 |

| Acetone | 20.7 | 350 | 520 | 10380 |

| Ethanol | 24.6 | 352 | 530 | 10545 |

| Methanol | 32.7 | 353 | 535 | 10620 |

| Acetonitrile | 37.5 | 355 | 540 | 10684 |

| DMSO | 46.7 | 358 | 550 | 10842 |

| Water | 80.1 | 360 | 560 | 10989 |

Note: The data in this table is illustrative and represents expected trends for a solvatochromic compound of this class.

Potential Applications in Research and Drug Development

The sensitivity of this compound to its environment makes it a promising candidate for various applications.

Probing Protein Binding Sites

When covalently attached to a protein, the fluorescence emission of the probe can provide information about the polarity of the binding site. A blue shift in emission upon binding would suggest a non-polar, hydrophobic environment, while a red shift would indicate a more polar, solvent-exposed site.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. A Versatile Amino Acid Analogue of the Solvatochromic Fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide: A Powerful Tool for the Study of Dynamic Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dansyl chloride - Wikipedia [en.wikipedia.org]

- 5. Sulfonamide Fluorescent Probe Applied in Live Cell Imaging, LFPs, and Electrochemical Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. chemscene.com [chemscene.com]

- 8. This compound | C12H10ClNO3S | CID 4025596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-ACETYLAMINO-NAPHTHALENE-1-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 10. rsc.org [rsc.org]

An In-depth Technical Guide to the Reaction of 4-acetamidonaphthalene-1-sulfonyl chloride with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-substituted-4-acetamidonaphthalene-1-sulfonamides through the reaction of 4-acetamidonaphthalene-1-sulfonyl chloride with primary amines. This reaction is a fundamental transformation in medicinal chemistry and chemical biology, enabling the creation of a diverse range of compounds with potential therapeutic and diagnostic applications. This document details the underlying chemistry, provides detailed experimental protocols, and presents key data in a clear and accessible format.

Core Principles and Reaction Mechanism

The reaction between this compound and a primary amine is a classic example of nucleophilic acyl substitution at a sulfonyl group. The fundamental principle involves the attack of the nucleophilic primary amine on the electrophilic sulfur atom of the sulfonyl chloride.

Mechanism: The reaction proceeds via a two-step mechanism. In the first step, the lone pair of electrons on the nitrogen atom of the primary amine attacks the electron-deficient sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate. The reaction is typically conducted in the presence of a base, which deprotonates the amine, increasing its nucleophilicity. In the second step, the chloride ion, being a good leaving group, is eliminated, and the sulfonamide bond is formed. The base also serves to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

Primary amines are generally more reactive than secondary amines in this reaction due to reduced steric hindrance around the nitrogen atom. The reactivity of the amine is also influenced by its basicity and the electronic nature of its substituents.

To properly render the chemical structures, the IMG SRC placeholders in the DOT script above would need to be replaced with URLs to images of the respective molecules.

Reaction Mechanism Overview

Factors Influencing the Reaction

Several factors can influence the rate and yield of the sulfonylation reaction:

-

Nature of the Amine: The nucleophilicity of the amine is a key factor. Electron-donating groups on the amine increase its reactivity, while electron-withdrawing groups decrease it. Steric hindrance around the amino group can also significantly lower the reaction rate.

-

Solvent: The choice of solvent is crucial. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used. The solvent should be inert to the reactants and capable of dissolving both the sulfonyl chloride and the amine.

-

Base: A base is typically required to neutralize the HCl byproduct. Common bases include pyridine, triethylamine (TEA), and diisopropylethylamine (DIPEA). The choice of base can influence the reaction rate and the ease of product purification.

-

Temperature: The reaction is often carried out at room temperature. However, for less reactive amines, gentle heating may be necessary to increase the reaction rate. For highly reactive amines, cooling may be required to control the reaction.

-

Stoichiometry: The molar ratio of the reactants can affect the yield. Typically, a slight excess of the amine is used to ensure complete consumption of the sulfonyl chloride.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the synthesis of various N-substituted-4-acetamidonaphthalene-1-sulfonamides. Please note that these are illustrative examples, and optimization may be required for specific substrates.

| Entry | Primary Amine | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |

| 1 | n-Propylamine | DCM | Pyridine | 25 | 4 | 85 |

| 2 | Cyclohexylamine | THF | TEA | 25 | 6 | 82 |

| 3 | Aniline | Acetonitrile | Pyridine | 50 | 12 | 75 |

| 4 | Benzylamine | DCM | TEA | 25 | 4 | 90 |

| 5 | 4-Methoxyaniline | THF | Pyridine | 50 | 10 | 78 |

| 6 | 4-Nitroaniline | Acetonitrile | DIPEA | 80 | 24 | 60 |

Experimental Protocols

General Procedure for the Synthesis of N-substituted-4-acetamidonaphthalene-1-sulfonamides

This protocol provides a general method for the reaction of this compound with a primary amine.

Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

Anhydrous dichloromethane (DCM)

-

Pyridine or triethylamine (TEA)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: To a solution of the primary amine (1.1 mmol) in anhydrous DCM (10 mL) in a round-bottom flask equipped with a magnetic stirrer, add the base (e.g., pyridine, 1.5 mmol).

-

Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 mmol) in anhydrous DCM (5 mL) to the stirred amine solution at 0 °C (ice bath).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for the time indicated in the data table or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Work-up:

-

Dilute the reaction mixture with DCM (20 mL).

-

Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-substituted-4-acetamidonaphthalene-1-sulfonamide.

-

Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.

General Experimental Workflow

Characterization Data

The synthesized sulfonamides can be characterized by a range of spectroscopic techniques. Below are the expected characteristic signals.

Infrared (IR) Spectroscopy:

-

N-H stretch (amide): ~3300 cm⁻¹

-

C=O stretch (amide): ~1680 cm⁻¹

-

S=O stretch (sulfonamide): ~1350 cm⁻¹ (asymmetric) and ~1160 cm⁻¹ (symmetric)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Aromatic protons of the naphthalene ring.

-

Protons of the R-group from the primary amine.

-

A singlet for the acetyl group (CH₃) protons around δ 2.2 ppm.

-

A singlet for the amide N-H proton.

-

A signal for the sulfonamide N-H proton.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Signals corresponding to the carbon atoms of the naphthalene ring and the R-group.

-

A signal for the amide carbonyl carbon around δ 170 ppm.

-

A signal for the acetyl methyl carbon around δ 24 ppm.

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the product.

Applications in Drug Discovery and Chemical Biology

N-substituted-4-acetamidonaphthalene-1-sulfonamides are valuable scaffolds in drug discovery. The sulfonamide group is a key pharmacophore in a number of approved drugs, exhibiting a wide range of biological activities. The naphthalene core provides a rigid and lipophilic framework that can be further functionalized to optimize binding to biological targets. The acetamido group can participate in hydrogen bonding interactions.

These compounds are often investigated as:

-

Enzyme inhibitors

-

Receptor antagonists

-

Fluorescent probes for biological imaging

The synthetic accessibility and the ability to readily introduce diversity through the choice of primary amine make this class of compounds highly attractive for the generation of compound libraries for high-throughput screening.

Conclusion

The reaction of this compound with primary amines is a robust and versatile method for the synthesis of a diverse array of N-substituted sulfonamides. A thorough understanding of the reaction mechanism and the factors that influence it allows for the rational design and efficient synthesis of novel compounds with potential applications in research and drug development. The protocols and data presented in this guide serve as a valuable resource for scientists working in this area.

An In-depth Technical Guide to the Fundamental Chemistry of Naphthalene-Based Sulfonyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

Naphthalene-based sulfonyl chlorides are a pivotal class of reagents and structural motifs in organic chemistry and drug discovery. Their unique combination of a rigid, aromatic naphthalene core and a highly reactive sulfonyl chloride group makes them versatile building blocks for synthesizing a wide range of compounds, from fluorescent probes to potent therapeutic agents. This guide provides a comprehensive overview of their core chemistry, including synthesis, reactivity, and applications, supplemented with quantitative data, detailed experimental protocols, and process visualizations.

Synthesis of Naphthalene-Based Sulfonyl Chlorides

The most common methods for synthesizing naphthalenesulfonyl chlorides involve either the chlorosulfonation of naphthalene itself or the conversion of a pre-formed naphthalenesulfonic acid to the corresponding sulfonyl chloride.

-

Direct Chlorosulfonation of Naphthalene: Naphthalene can react directly with an excess of chlorosulfonic acid (ClSO₃H) to yield a mixture of 1- and 2-naphthalenesulfonyl chlorides. The reaction conditions, such as temperature and solvent, can influence the isomeric ratio. A patented method describes the gradual addition of chlorosulfonic acid to naphthalene dissolved in liquid sulfur dioxide at low temperatures (−10 to 0 °C) to afford naphthalene-1,5-disulfonyl chloride with yields between 42-49%.[1]

-

From Naphthalenesulfonic Acids: A more controlled approach involves the reaction of a naphthalenesulfonic acid or its salt with a chlorinating agent. Reagents like phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃) are frequently used. For instance, 5-(dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride) is prepared by reacting its corresponding sulfonic acid with excess phosphorus oxychloride.[2] Similarly, 2-naphthalenesulfonyl chloride can be prepared by reacting sodium 2-naphthalene sulfonate with PCl₅, yielding the product in 70% yield after recrystallization.[3]

Physicochemical and Spectroscopic Data

The properties of naphthalenesulfonyl chlorides are crucial for their handling, reaction setup, and characterization. Below is a summary of key data for common examples.

Table 1: Physical Properties of Selected Naphthalenesulfonyl Chlorides

| Compound Name | Structure | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 1-Naphthalenesulfonyl chloride |  | C₁₀H₇ClO₂S | 226.68 | 64-67 | 194-195 (13 mmHg) |

| 2-Naphthalenesulfonyl chloride |  | C₁₀H₇ClO₂S | 226.68 | 76 | - |

| Dansyl chloride |  | C₁₂H₁₂ClNO₂S | 269.75 | 70-73 | - |

Table 2: Characteristic Spectroscopic Data for Naphthalenesulfonyl Chlorides

| Spectroscopy | Characteristic Features | Wavenumber (cm⁻¹) / Chemical Shift (ppm) |

| FTIR | Asymmetric S=O stretch | 1375 - 1340 |

| Symmetric S=O stretch | 1190 - 1160[4][5] | |

| S-Cl stretch | ~375[6] | |

| ¹H NMR | Aromatic Protons | 7.5 - 8.5[7][8] |

| ¹³C NMR | Aromatic Carbons | 120 - 145 |

Note: Specific NMR shifts are highly dependent on the substitution pattern of the naphthalene ring and the deuterated solvent used.

Core Reactivity and Key Transformations

The chemistry of naphthalenesulfonyl chlorides is dominated by the electrophilic nature of the sulfur atom, making it highly susceptible to nucleophilic attack. This reactivity is the foundation for its most important applications.

Reaction with Amines: Sulfonamide Synthesis

Naphthalenesulfonyl chlorides react readily with primary and secondary amines to form stable N-naphthalenesulfonamides. This reaction, a cornerstone of medicinal chemistry, is typically carried out in the presence of a base (e.g., pyridine, triethylamine, or aqueous NaOH) to neutralize the HCl byproduct.[9][10]

General Reaction: C₁₀H₇SO₂Cl + 2 R₁R₂NH → C₁₀H₇SO₂NR₁R₂ + [R₁R₂NH₂]⁺Cl⁻

This reaction forms the basis of the Hinsberg test for distinguishing primary, secondary, and tertiary amines.[9][11] The resulting sulfonamides from primary amines are acidic and soluble in alkali, while those from secondary amines are not.[9] High to quantitative yields are often achieved, particularly when using pyridine as a base or under microwave-assisted, solvent-free conditions.[10][12] For example, preparative reactions of benzenesulfonyl chloride with various amines in 1.0 M aqueous NaOH gave yields of 94-98%.[13]

Reaction with Alcohols: Sulfonate Ester Synthesis